2-(2-methyl-5,6-dinitro-1H-benzimidazol-1-yl)acetohydrazide
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Overview
Description
2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration to introduce the nitro groups. The methyl group can be introduced via alkylation reactions. The final step involves the reaction of the benzimidazole derivative with acetohydrazide under controlled conditions to yield the target compound .
Chemical Reactions Analysis
2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Hydrolysis: The acetohydrazide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines
Scientific Research Applications
2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole ring, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and low sensitivity to impact
Mechanism of Action
The mechanism of action of 2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetohydrazide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the nitro and acetohydrazide groups, resulting in different chemical and biological properties.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains similar nitro groups but has a different core structure, leading to different applications and reactivity.
3,5-Dinitro-1,2,4-triazolates: Similar in terms of nitro group presence but differ in the core heterocyclic structure, affecting their stability and sensitivity
Properties
Molecular Formula |
C10H10N6O5 |
---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-(2-methyl-5,6-dinitrobenzimidazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N6O5/c1-5-12-6-2-8(15(18)19)9(16(20)21)3-7(6)14(5)4-10(17)13-11/h2-3H,4,11H2,1H3,(H,13,17) |
InChI Key |
ODIVPAHCXMLOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1CC(=O)NN)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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